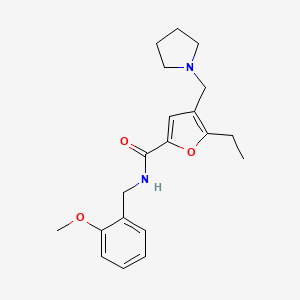amine](/img/structure/B5905617.png)
(2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine, also known as MIB-3036, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
(2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications is in the treatment of cancer. Studies have shown that (2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine can inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. Additionally, (2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons from oxidative stress and inflammation.
Mécanisme D'action
(2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine exerts its therapeutic effects by binding to specific target proteins in cells. One of the main targets is the protein kinase CK2, which is involved in cell division and proliferation. By inhibiting CK2, (2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine can prevent the growth of cancer cells. Additionally, (2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine can protect neurons from oxidative stress and inflammation by activating the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
(2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine has been shown to have several biochemical and physiological effects in cells. Studies have shown that (2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine can inhibit the activity of CK2, which is involved in cell division and proliferation. Additionally, (2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine can activate the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress and inflammation. (2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine has also been shown to induce cell death in cancer cells by activating apoptosis pathways.
Avantages Et Limitations Des Expériences En Laboratoire
(2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. Additionally, (2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine has a high binding affinity for its target proteins, which makes it an effective inhibitor. However, there are also limitations to using (2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine in lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, (2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine can be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of (2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine. One potential direction is to further explore its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, more research is needed to understand the mechanism of action of (2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine and how it interacts with its target proteins. Furthermore, there is a need to develop more efficient synthesis methods for (2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine and to optimize its pharmacokinetic properties for clinical use. Finally, the potential toxicity of (2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine at high concentrations needs to be further studied to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of (2-methoxybenzyl)[(1-methyl-1H-imidazol-2-yl)methyl](pyridin-3-ylmethyl)amine involves a multi-step process that includes the condensation of 2-methoxybenzaldehyde with 1-methyl-1H-imidazole-2-carbaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 3-pyridinemethanol. The purity of the compound is ensured by recrystallization.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-[(1-methylimidazol-2-yl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-22-11-10-21-19(22)15-23(13-16-6-5-9-20-12-16)14-17-7-3-4-8-18(17)24-2/h3-12H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCNFBQIKIQPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(CC2=CN=CC=C2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-benzoylpiperazin-1-yl)carbonyl]-6-methylpyridin-2(1H)-one](/img/structure/B5905535.png)
![(2,1,3-benzothiadiazol-4-ylmethyl)methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amine](/img/structure/B5905542.png)
![N-(isoquinolin-5-ylmethyl)-N',N'-dimethyl-N-[(3-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B5905543.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B5905546.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5905563.png)
![N-cyclopropyl-2-(4-propionylphenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5905568.png)
![2-[2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B5905575.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide](/img/structure/B5905583.png)

![3-[benzyl(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]propanamide](/img/structure/B5905595.png)
![(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide](/img/structure/B5905600.png)
![3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-methyl-2-thienyl)methyl]amino}propan-1-ol](/img/structure/B5905610.png)
amine](/img/structure/B5905615.png)
![1-{[(1S*,2R*)-2-butylcyclopropyl]carbonyl}-4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B5905616.png)